molecular formula C17H26O2S B1631356 (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate CAS No. 91796-57-5

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate

Cat. No.: B1631356
CAS No.: 91796-57-5
M. Wt: 294.5 g/mol
InChI Key: NQICGNSARVCSGJ-IUINDACWSA-N
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Description

(1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate is a chiral sulfinyl compound that has garnered interest in various fields of chemistry due to its unique stereochemistry and reactivity. This compound is often used as a chiral auxiliary or reagent in asymmetric synthesis, making it valuable in the production of enantiomerically pure substances.

Scientific Research Applications

(1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate is widely used in scientific research for its role in asymmetric synthesis. Its applications include:

    Chemistry: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.

    Biology: Employed in the synthesis of chiral drugs and biologically active molecules.

    Medicine: Utilized in the production of pharmaceuticals that require high enantiomeric purity.

    Industry: Applied in the synthesis of fine chemicals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate typically involves the reaction of (1S,2R,5S)-(+)-menthol with p-toluenesulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high enantioselectivity .

Industrial Production Methods

On an industrial scale, the production of (1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate involves its ability to induce chirality in the molecules it reacts with. The sulfinyl group acts as a chiral center, influencing the stereochemistry of the reaction products. This is particularly useful in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate is unique due to its specific stereochemistry, which makes it highly effective as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality with high enantioselectivity sets it apart from other similar compounds .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICGNSARVCSGJ-IUINDACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OS(=O)C2=CC=C(C=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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